molecular formula C10H19Cl2N3O B12987019 ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride

((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride

Cat. No.: B12987019
M. Wt: 268.18 g/mol
InChI Key: HAKYAOCIWGZSDU-UQZKZZBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride: is a chemical compound with a complex structure that includes a pyrazole ring, a tetrahydrofuran ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the construction of the tetrahydrofuran ring, and the introduction of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool for understanding biochemical pathways.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • ((2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride
  • ((2R,3S)-2-(1-Propyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride

Comparison: Compared to similar compounds, ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride exhibits unique properties due to the presence of the ethyl group on the pyrazole ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it distinct and valuable for specific applications.

Biological Activity

The compound ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride (CAS Number: 1807916-80-8) is a synthetic organic molecule notable for its unique structural features, including a tetrahydrofuran ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in areas such as antimicrobial and anticancer research.

Structural Features

The molecular formula of the compound is C10H19Cl2N3OC_{10}H_{19}Cl_{2}N_{3}O, with a molecular weight of 268.18 g/mol. The compound's structure can be summarized as follows:

Property Value
Molecular FormulaC10H19Cl2N3O
Molecular Weight268.18 g/mol
CAS Number1807916-80-8

Chemical Reactivity

The presence of the amine functional group in this compound suggests potential reactivity in biological systems, influencing its pharmacological profile. Understanding these reactions is crucial for predicting biological interactions.

Predicted Biological Activities

Research indicates that compounds with similar structural characteristics may exhibit various biological activities. Computational methods like the PASS (Prediction of Activity Spectra for Substances) can help forecast these activities based on structure-activity relationships (SAR). Potential biological activities predicted for this compound include:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains.
  • Anticancer Activity : Structural analogs have been studied for their ability to inhibit cancer cell proliferation.

Interaction Studies

Understanding how this compound interacts with biological systems is essential. Techniques such as:

  • Molecular Docking : To predict binding affinities to specific targets.
  • In Vitro Assays : To evaluate cytotoxicity and efficacy against cancer cell lines.

These studies are critical for elucidating the mechanism of action and therapeutic potential of the compound.

Comparative Analysis

A comparison of similar compounds reveals distinct biological activities associated with structural features. The following table summarizes some relevant compounds and their associated activities:

Compound Name Structural Features Biological Activity
This compoundTetrahydrofuran ring, pyrazole moietyAntimicrobial, anticancer
1H-PyrazolePyrazole ringAnti-inflammatory
Tetrahydrofuran-based CompoundTetrahydrofuran ringDrug delivery systems
Aminoalkyl PyrazolesAmino group attached to pyrazoleNeuroprotective

This comparison highlights how the unique combination of structural elements in this compound may confer distinct biological activities not fully replicated by similar compounds.

Anticancer Activity

Research has demonstrated that compounds with a similar pyrazole structure exhibit significant anticancer properties. For instance, in vitro studies showed that derivatives of pyrazole effectively inhibited growth in various cancer cell lines, suggesting that this compound may share these properties.

Antimicrobial Studies

In antimicrobial assays, compounds structurally related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.

Properties

Molecular Formula

C10H19Cl2N3O

Molecular Weight

268.18 g/mol

IUPAC Name

[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C10H17N3O.2ClH/c1-2-13-9(3-5-12-13)10-8(7-11)4-6-14-10;;/h3,5,8,10H,2,4,6-7,11H2,1H3;2*1H/t8-,10+;;/m0../s1

InChI Key

HAKYAOCIWGZSDU-UQZKZZBYSA-N

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN.Cl.Cl

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.